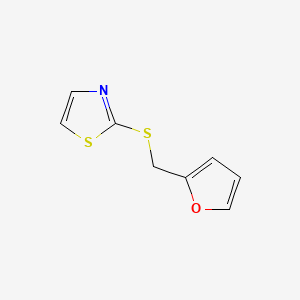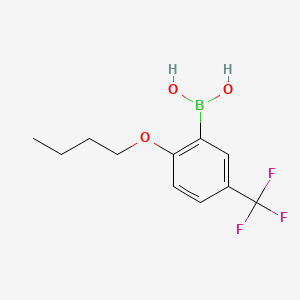
2-ブトキシ-5-(トリフルオロメチル)フェニルボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butoxy-5-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H14BF3O3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a butoxy group at the second position and a trifluoromethyl group at the fifth position
科学的研究の応用
2-Butoxy-5-(trifluoromethyl)phenylboronic acid has several scientific research applications:
Organic Synthesis: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceuticals and bioactive molecules.
Material Science: It is used in the preparation of advanced materials, including polymers and electronic materials.
Chemical Biology: The compound is used in the development of probes and sensors for biological applications.
作用機序
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the boronic acid compound interacts with a metal catalyst, typically palladium . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a new bond with an electrophilic organic group. In transmetalation, the boronic acid compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving 2-Butoxy-5-(trifluoromethyl)phenylboronic Acid. This reaction is widely used for carbon–carbon bond formation, which is a fundamental process in organic synthesis .
Pharmacokinetics
The compound’s molecular weight is 26204 , which could influence its absorption and distribution in the body.
Result of Action
The result of the action of 2-Butoxy-5-(trifluoromethyl)phenylboronic Acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds.
Action Environment
The action of 2-Butoxy-5-(trifluoromethyl)phenylboronic Acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the efficacy and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-5-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-butoxy-5-(trifluoromethyl)benzene.
Borylation Reaction: The key step involves the borylation of the aromatic ring. This can be achieved using a palladium-catalyzed reaction with bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.
Industrial Production Methods
Industrial production of 2-Butoxy-5-(trifluoromethyl)phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.
化学反応の分析
Types of Reactions
2-Butoxy-5-(trifluoromethyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Esterification: The boronic acid can react with alcohols to form boronate esters.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Esterification: Alcohols and acid catalysts are used for esterification reactions.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major product is the biaryl compound formed by the coupling of the arylboronic acid with the aryl or vinyl halide.
Oxidation: The major product is the corresponding phenol.
Esterification: The major products are boronate esters.
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
2-Butoxy-5-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a butoxy group and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications where these properties are advantageous.
特性
IUPAC Name |
[2-butoxy-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O3/c1-2-3-6-18-10-5-4-8(11(13,14)15)7-9(10)12(16)17/h4-5,7,16-17H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZLCARSUTXMQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681637 |
Source


|
| Record name | [2-Butoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-98-8 |
Source


|
| Record name | [2-Butoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



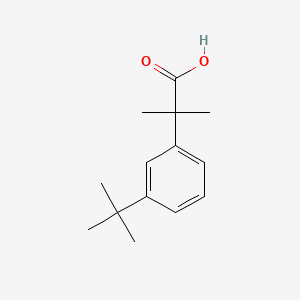
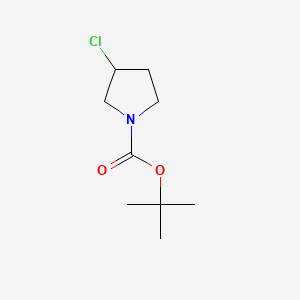
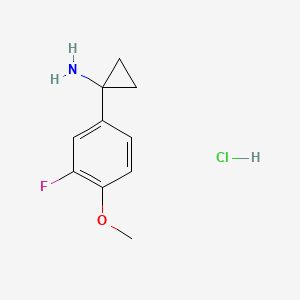

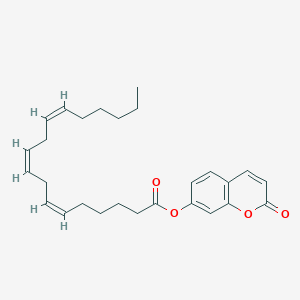

![2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine](/img/structure/B595732.png)
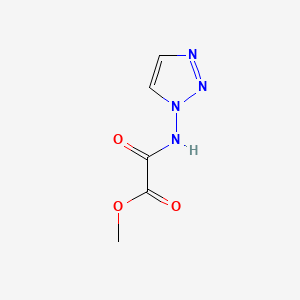

![7-Oxa-1-azaspiro[4.4]nonane](/img/structure/B595737.png)
